N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide
Description
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide is a synthetic nucleoside analog featuring a pyrimidine base (2-oxopyrimidin-4-yl) conjugated to a ribofuranose sugar derivative (3,4-dihydroxy-5-hydroxymethyloxolan-2-yl) via a glycosidic bond. This compound shares structural homology with cytidine derivatives but incorporates a non-natural amide substituent, which may enhance metabolic stability or target specificity in therapeutic applications .
Properties
Molecular Formula |
C12H17N3O6 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide |
InChI |
InChI=1S/C12H17N3O6/c1-2-8(17)13-7-3-4-15(12(20)14-7)11-10(19)9(18)6(5-16)21-11/h3-4,6,9-11,16,18-19H,2,5H2,1H3,(H,13,14,17,20)/t6-,9-,10-,11-/m1/s1 |
InChI Key |
BFGBHRAPGFJCGV-FOBYXSAKSA-N |
Isomeric SMILES |
CCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, the attachment of the sugar moiety, and the final coupling with propanamide. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide has been investigated for its therapeutic potential in treating diseases through:
- Enzyme Modulation : The compound's ability to interact with specific enzymes may lead to the development of novel therapeutics targeting metabolic pathways.
Biochemical Studies
Research indicates that this compound can influence various biological processes:
-
Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways.
- Ongoing studies are aimed at elucidating the binding affinity and specificity of the compound towards various receptors.
Synthetic Organic Chemistry
The compound serves as a versatile building block in the synthesis of more complex molecules:
-
Synthesis Routes : Various synthetic pathways have been developed to optimize yield and purity.
Method Description High-performance liquid chromatography (HPLC) Used for purification and analysis. Mass spectrometry (MS) Employed for monitoring reaction progress.
Industrial Applications
In addition to its research applications, this compound can be utilized in the pharmaceutical industry for:
- Drug Development : Its unique properties make it suitable for formulating new drugs targeting specific diseases.
Case Study 1: Antiviral Activity
A study demonstrated that this compound exhibited antiviral activity against certain viruses by inhibiting viral replication through enzyme interaction.
Case Study 2: Cancer Research
Research into the compound's effects on cancer cells showed promising results in inhibiting cell proliferation by modulating key signaling pathways associated with tumor growth.
Mechanism of Action
The mechanism of action of N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide
- Key Differences : Substitution of the propanamide group with an acetyl group (CH3CO-).
- This compound is identified as a cytosine derivative with a β-D-ribofuranosyl backbone, suggesting applications in antiviral or antimetabolite therapies .
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
- Key Differences : Incorporation of a benzamide group (C6H5CO-) and a 5-methyl substitution on the pyrimidine ring.
- Implications : The bulky benzamide group may sterically hinder interactions with enzymatic active sites, while the 5-methyl group could stabilize base pairing in oligonucleotide contexts. The molecular weight (345.35 g/mol) exceeds that of the target compound, suggesting divergent solubility profiles .
Compound 42 (Thiophosphate-Modified Purine Analogue)
- Key Differences : Purine backbone (6-oxo-6,9-dihydro-1H-purin-2-yl) with a thiophosphate-modified ribose.
- Implications : The thiophosphate group enhances nuclease resistance, a feature absent in the target compound. However, the purine scaffold diverges in base-pairing behavior and therapeutic targets (e.g., antisense oligonucleotides vs. nucleoside analogs) .
Comparative Analysis Table
Research Findings and Implications
Substituent Effects :
- The propanamide group in the target compound likely enhances lipophilicity compared to the acetamide analog, which could improve cellular uptake but reduce aqueous solubility.
- The benzamide analog’s aromatic moiety may confer π-π stacking interactions in nucleic acid binding, a feature absent in the aliphatic propanamide chain .
Therapeutic Potential: Thiophosphate-modified analogs (e.g., Compound 42) exhibit enhanced stability in biological systems, suggesting that similar modifications to the target compound’s ribose moiety could optimize its pharmacokinetics . The absence of a 5-methyl group (cf. benzamide analog) may render the target compound more susceptible to metabolic deamination, limiting its utility in long-acting formulations .
Biological Activity
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is classified as a synthetic organic molecule with the following structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C11H14N2O6
- Molecular Weight : 258.23 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its effects on various cellular processes. Key areas of focus include:
- Antitumor Activity : Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cell survival and death.
- Antiviral Properties : Preliminary studies suggest that the compound may possess antiviral activity, particularly against RNA viruses. The mechanism is hypothesized to involve interference with viral replication processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antiviral | Inhibits replication of RNA viruses | |
| Enzyme Inhibition | Modulates key metabolic enzymes |
Table 2: Case Studies
| Study Reference | Cell Line/Model Used | Findings |
|---|---|---|
| HeLa (cervical cancer) | Significant reduction in viability | |
| HepG2 (liver cancer) | Induction of apoptosis | |
| Vero cells (viral infection model) | Decreased viral load |
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in tumor cells.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, which contributes to its antitumor efficacy.
- Viral Replication Inhibition : Mechanistic studies suggest interference with viral polymerases or proteases as potential targets for antiviral action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
